Vecabrutinib (also known as SNS-062) is a selective, reversible, non-covalent inhibitor of Bruton's tyrosine kinase (BTK) and interleukin-2-inducible kinase (ITK) [, ]. It was developed as a potential treatment for B-cell malignancies, a type of cancer affecting B-lymphocytes [].
The specific structure of Vecabrutinib is not publicly available. However, research describes it as a small molecule that binds non-covalently to the ATP-binding pocket of BTK []. This non-covalent binding allows for a potentially reversible inhibition, which may offer advantages in terms of managing side effects [].
There is limited publicly available data on the specific physical and chemical properties of Vecabrutinib.
Vecabrutinib's primary mechanism of action involves inhibiting BTK, a signaling molecule crucial for B-cell development and function []. By blocking BTK, Vecabrutinib disrupts B-cell signaling pathways, leading to the inhibition of B-cell proliferation and survival []. Additionally, Vecabrutinib's inhibition of ITK may contribute to its immunomodulatory effects [].
CLL is the most common type of leukemia in adults. Studies have shown that Vecabrutinib is effective in treating CLL, either alone or in combination with other therapies. A Phase III clinical trial demonstrated that Vecabrutinib combined with obinutuzumab, another drug that targets B-cells, was superior to chemotherapy in terms of progression-free survival for patients with CLL [].
MCL is an aggressive form of non-Hodgkin lymphoma. Research suggests that Vecabrutinib is a promising treatment option for MCL, particularly in patients who have relapsed or are resistant to other therapies. A clinical trial showed that Vecabrutinib treatment resulted in significant overall response rates in patients with relapsed/refractory MCL [].